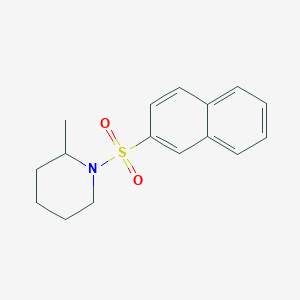
Ethyl cyano((3,4-dichlorophenyl)hydrazono)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl cyano((3,4-dichlorophenyl)hydrazono)acetate, commonly known as DCPH, is a chemical compound that has gained attention for its potential use in scientific research. DCPH is a hydrazone derivative that has been synthesized using various methods, and its unique properties have been studied for its potential applications in biological and chemical research.
Mecanismo De Acción
The mechanism of action of DCPH is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. DCPH has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for developing new cancer treatments.
Biochemical and Physiological Effects:
DCPH has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. It has also been found to have anti-inflammatory properties, making it a potential candidate for developing new anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DCPH in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, DCPH has some limitations, including its low solubility in water and its potential toxicity, which require careful handling and control in lab experiments.
Direcciones Futuras
There are many potential future directions for research on DCPH, including further studies on its mechanism of action, its potential use in developing new cancer treatments, and its applications in other areas of medicinal chemistry. Additionally, there is a need for more research on the safety and toxicity of DCPH, as well as its potential interactions with other drugs and compounds.
In conclusion, DCPH is a promising compound that has gained attention for its potential use in scientific research. Its potent antitumor activity, antibacterial and antifungal properties, and anti-inflammatory effects make it a valuable tool for studying cancer biology and developing new drugs. Further research is needed to fully understand its mechanism of action and potential applications in other areas of medicinal chemistry.
Métodos De Síntesis
DCPH can be synthesized using various methods, including the condensation reaction of 3,4-dichlorobenzaldehyde and ethyl cyanoacetate in the presence of hydrazine hydrate. Another method involves the reaction of 3,4-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The synthesis of DCPH is a complex process that requires careful control of reaction conditions to obtain the desired product.
Aplicaciones Científicas De Investigación
DCPH has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. DCPH has also been shown to have antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.
Propiedades
Nombre del producto |
Ethyl cyano((3,4-dichlorophenyl)hydrazono)acetate |
|---|---|
Fórmula molecular |
C11H9Cl2N3O2 |
Peso molecular |
286.11 g/mol |
Nombre IUPAC |
ethyl (2E)-2-cyano-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-2-18-11(17)10(6-14)16-15-7-3-4-8(12)9(13)5-7/h3-5,15H,2H2,1H3/b16-10+ |
Clave InChI |
WMSCINGRVJZMPS-MHWRWJLKSA-N |
SMILES isomérico |
CCOC(=O)/C(=N/NC1=CC(=C(C=C1)Cl)Cl)/C#N |
SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)C#N |
SMILES canónico |
CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)
![2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B255288.png)
![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)
![6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B255291.png)



![6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B255302.png)
![2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B255307.png)


![3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B255317.png)

![methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255319.png)